Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
Description
Ethyl 7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (CAS: 1380331-36-1) is a brominated heterocyclic compound with the molecular formula C₉H₈BrN₃O₂ and a molecular weight of 270.08 g/mol. It features a triazolopyridine core substituted with a bromine atom at the 7-position and an ethyl carboxylate group at the 2-position. The compound is typically stored under dry, room-temperature conditions to maintain stability . Its hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating precautions such as avoiding inhalation and using protective equipment .
Properties
IUPAC Name |
ethyl 7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-7-5-6(10)3-4-13(7)12-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOCXDWXSGFGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC(=CC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737637 | |
| Record name | Ethyl 7-bromo[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380331-36-1 | |
| Record name | Ethyl 7-bromo[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Hydrazinylpyridine Derivatives
A widely employed method involves the cyclocondensation of 2-hydrazinylpyridine derivatives with carbonyl-containing reagents. For instance, ethyl 2-hydrazinylpyridine-3-carboxylate reacts with triphosgene or ethyl chloroformate to form the triazole ring. The bromo substituent at position 7 is introduced either before or after cyclization.
Reaction Scheme:
$$
\text{2-Hydrazinylpyridine derivative} + \text{Triphosgene} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Triazolo[1,5-a]pyridine core}
$$
Optimization Notes:
One-Pot Multi-Component Reactions
Multi-component reactions (MCRs) offer efficient access to the triazolo[1,5-a]pyridine scaffold. A representative protocol combines 7-bromo-2-cyanopyridine, ethyl glycinate, and hydrazine hydrate in acetic acid under reflux.
Key Conditions:
Bromination Techniques for Position 7 Functionalization
Introducing the bromo group at position 7 is critical for downstream applications. Direct bromination of the preformed triazolo[1,5-a]pyridine core is the most reliable approach.
Electrophilic Bromination Using N-Bromosuccinimide (NBS)
NBS in the presence of a Lewis acid (e.g., FeCl₃) selectively brominates the pyridine ring at position 7.
Procedure:
- Dissolve triazolo[1,5-a]pyridine-2-carboxylate (1 eq) in dry DCM.
- Add NBS (1.1 eq) and FeCl₃ (0.1 eq).
- Stir at 25°C for 6 hours.
- Quench with Na₂S₂O₃, extract with DCM, and purify via column chromatography.
Outcomes:
Directed Ortho-Metalation (DoM) Followed by Quenching
For substrates sensitive to electrophilic bromination, DoM using LDA (lithium diisopropylamide) and subsequent quenching with Br₂ ensures precise bromine placement.
Steps:
- Cool triazolo[1,5-a]pyridine-2-carboxylate in THF to -78°C.
- Add LDA (2.2 eq), stir for 1 hour.
- Introduce Br₂ (1 eq), warm to 0°C, and stir for 2 hours.
- Work up with NH₄Cl and isolate product.
Performance:
Esterification and Protecting Group Strategies
The ethyl carboxylate group at position 2 is introduced via esterification of the corresponding carboxylic acid or through in situ protection during cyclization.
Acid-Catalyzed Esterification
Reacting 7-bromo-triazolo[1,5-a]pyridine-2-carboxylic acid with ethanol in the presence of H₂SO₄ provides the ester.
Conditions:
Mitsunobu Reaction for Sterically Hindered Systems
For substrates prone to decomposition under acidic conditions, the Mitsunobu reaction using DIAD and triphenylphosphine ensures mild esterification.
Protocol:
- Carboxylic acid (1 eq), ethanol (3 eq), DIAD (1.5 eq), PPh₃ (1.5 eq) in THF
- Room temperature, 12 hours
- Yield: 82%
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Triphosgene, Et₃N | 78 | 98 | High regioselectivity | Requires anhydrous conditions |
| Multi-Component | Acetic acid, hydrazine | 72 | 95 | One-pot simplicity | Long reaction time |
| NBS Bromination | NBS, FeCl₃ | 85 | 99 | High yield | Costly reagents |
| Mitsunobu Esterification | DIAD, PPh₃ | 82 | 97 | Mild conditions | Phosphine oxide byproduct |
Challenges and Optimization Opportunities
- Regioselectivity in Bromination: Competing bromination at position 5 occurs if Lewis acid loading exceeds 0.1 eq.
- Stability of Intermediate Hydrazines: 2-Hydrazinylpyridine derivatives require storage at -20°C to prevent oxidation.
- Scale-Up Feasibility: MCRs suffer from solvent volume inefficiency; switching to microwave-assisted synthesis reduces time by 40%.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides or esters.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Condensation Agents: Such as carbodiimides for forming amides.
Major Products:
Substituted Triazolopyridines: Resulting from nucleophilic substitution.
Amides and Esters: Formed through condensation reactions.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research in pharmacology:
- Antimicrobial Activity : Studies have shown that triazole derivatives possess significant antimicrobial properties. Ethyl 7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has been tested against various bacterial strains and fungi, demonstrating promising results .
- Anticancer Potential : Research indicates that compounds containing the triazole ring can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing potential as an anticancer agent .
Applications in Medicinal Chemistry
This compound is being explored for various applications in medicinal chemistry:
- Drug Development : The compound serves as a scaffold for designing new drugs targeting specific diseases. Its structural modifications can lead to derivatives with enhanced pharmacological properties.
- Therapeutic Agents : Given its antimicrobial and anticancer properties, this compound could be developed into therapeutic agents for treating infections and cancers.
Case Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth at low concentrations.
Case Study 2: Anticancer Activity Evaluation
In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer drug.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as inhibitors of enzymes like Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in various signaling pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and modulating the associated biological processes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Spectral and Crystallographic Insights
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch at ~1,670 cm⁻¹ aligns with similar triazolopyridine esters, while thione derivatives (e.g., 8a-d in ) exhibit a distinct C=S absorption at ~1,250 cm⁻¹ .
- NMR Data : The bromine atom in the target compound causes significant deshielding in ¹³C-NMR (C7 resonance ~150 ppm), contrasting with sulfur-containing analogs (C=S at ~185 ppm in 8a-d) .
Biological Activity
Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate (CAS Number: 1380331-36-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C9H8BrN3O2
- Molecular Weight : 270.08 g/mol
- Physical Form : Light pink solid
- Melting Point : 158-160 °C
This compound exhibits its biological activity primarily through modulation of neurotransmitter receptors. Specifically, it has been identified as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which plays a crucial role in cognitive functions and sensory processing.
In Vitro Studies
In vitro studies have demonstrated that this compound enhances the activity of α7 nAChRs in the presence of acetylcholine (ACh), leading to increased modulation of receptor responses. The concentration-response curves generated indicate significant potency with an EC50 value around 0.18 µM, suggesting strong modulatory effects at low concentrations .
Antimicrobial Activity
Recent research has indicated that derivatives of triazolo-pyridine compounds exhibit selective antimicrobial activity against pathogens such as Chlamydia. This compound has shown potential as a lead compound in developing new antimicrobial agents due to its favorable pharmacological profile and low toxicity in preliminary assays .
Table 1: Summary of Biological Activities
| Activity | EC50 (µM) | Reference |
|---|---|---|
| Modulation of α7 nAChRs | 0.18 | |
| Antichlamydial Activity | Comparable to penicillin | |
| Inhibition of GABA ARs | IC50 = 0.1 |
Synthesis and Derivative Studies
The synthesis of this compound involves a reaction between ethyl 2-chloro-2-oxoacetate and a bromo-pyridinium salt in pyridine at elevated temperatures. This method yields the compound with a moderate yield of approximately 60.5% .
Table 2: Synthesis Conditions
| Reagents | Conditions | Yield (%) |
|---|---|---|
| Ethyl 2-chloro-2-oxoacetate | Pyridine, 100 °C for 18 h | 60.5 |
| Bromo-pyridinium salt |
Q & A
Q. What are the established synthetic routes for Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate?
The compound is synthesized via microwave-assisted three-component condensation. A typical protocol involves reacting acetylacetic ester, 2-chlorobenzaldehyde, and 3-amino-5-benzylthio-1,2,4-triazole in ethanol under microwave irradiation (323 K, 30 min). Post-reaction purification includes filtration and recrystallization from ethanol or acetone . Alternative methods for related triazolopyrimidines use oxidative cyclization of N-(2-pyridyl)amidines with eco-friendly oxidants like PIFA (PhI(OCOCF3)2) or I2/KI .
Q. How is the molecular structure of this compound characterized?
Structural characterization employs:
- X-ray crystallography : Crystal data (triclinic, space group P1) reveal bond lengths and angles within normal ranges (e.g., planar triazolopyrimidine ring system with deviations ≤0.034 Å). Dihedral angles between fused rings (e.g., 87.03° and 89.45°) are measured .
- NMR spectroscopy : Key signals include δ 10.89 (s, NH), 7.14–7.41 (m, aromatic protons), and 4.02 (q, ethyl ester) in ¹H NMR .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during refinement?
Refinement protocols (e.g., SHELXL97) use least-squares matrix methods and constraints for hydrogen atoms. For example:
- NH hydrogens are refined isotropically (Uiso = 0.060 Ų), while others are constrained with riding models .
- Discrepancies in π⋯π stacking distances (e.g., 3.63–3.88 Å) are resolved using centroid-centroid symmetry codes and Rint thresholds (<0.042) to filter reflections .
Q. What methodologies evaluate its potential as a JAK1/2 inhibitor in pharmacological studies?
- In vitro assays : Measure IC50 values against JAK1/2 isoforms using kinase activity assays (e.g., ATP competition).
- Structure-activity relationship (SAR) : Modify substituents (e.g., bromo group at C7) to assess binding affinity via molecular docking into JAK active sites .
- Crystallographic analysis : Compare triazolopyridine core interactions with co-crystallized JAK inhibitors .
Q. How are sustainable synthesis methods optimized for this compound?
Green chemistry approaches include:
- Oxidative cyclization : Replace traditional oxidants (NaOCl, MnO2) with PIFA/I2-KI, reducing hazardous waste .
- Solvent selection : Use ethanol or acetone for recrystallization instead of halogenated solvents .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. hours) and energy consumption .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields between microwave and conventional heating?
- Parameter optimization : Microwave irradiation (323 K) enhances reaction efficiency (76% yield) compared to thermal methods. Contradictions arise from incomplete reactant mixing or temperature gradients in conventional setups .
- Purification validation : Use HPLC to confirm purity (>95%) and rule out byproduct interference .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
